9-Desmethylene 9-Oxo-artemisitene
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Overview
Description
9-Desmethylene 9-Oxo-artemisitene is a chemical compound with the molecular formula C14H18O6 and a molecular weight of 282.29 g/mol It is a derivative of artemisinin, a well-known antimalarial drug
Preparation Methods
The synthesis of 9-Desmethylene 9-Oxo-artemisitene involves several steps. The synthetic routes typically include the following:
Starting Material: The synthesis often begins with artemisinin or its derivatives.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures and solvents.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9-Desmethylene 9-Oxo-artemisitene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: Substitution reactions may involve the replacement of certain functional groups with others.
Common Reagents and Conditions: Common reagents include oxidizing agents, reducing agents, and catalysts. The reactions are typically carried out under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Desmethylene 9-Oxo-artemisitene has several scientific research applications, including:
Chemistry: It is used as a reference standard in chemical research and analysis.
Biology: The compound is studied for its potential biological activities, including antimalarial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of malaria and cancer.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 9-Desmethylene 9-Oxo-artemisitene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific proteins and enzymes involved in cellular processes.
Pathways Involved: It may induce cell death through mechanisms such as ferroptosis, a type of regulated cell death characterized by the accumulation of lipid peroxides.
Comparison with Similar Compounds
9-Desmethylene 9-Oxo-artemisitene can be compared with other similar compounds, such as:
Artemisinin: The parent compound from which it is derived, known for its antimalarial properties.
Dihydroartemisinin: A derivative of artemisinin with enhanced antimalarial activity.
Artemether: Another derivative used in the treatment of malaria.
Properties
Molecular Formula |
C14H18O6 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(1R,4S,5R,8R,12S,13R)-1,5-dimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane-9,10-dione |
InChI |
InChI=1S/C14H18O6/c1-7-3-4-9-10(15)11(16)17-12-14(9)8(7)5-6-13(2,18-12)19-20-14/h7-9,12H,3-6H2,1-2H3/t7-,8+,9+,12-,13-,14-/m1/s1 |
InChI Key |
GJQCRJMQTWVCTK-JWQWUYPBSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C(=O)C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C |
Canonical SMILES |
CC1CCC2C(=O)C(=O)OC3C24C1CCC(O3)(OO4)C |
Origin of Product |
United States |
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